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Compound of Interest

Compound Name: 6,8-Dioxononanoic acid

Cat. No.: B15375930 Get Quote

Disclaimer: Direct experimental spectroscopic data for 6,8-dioxononanoic acid is not readily

available in public databases. The data presented in this document is a prediction based on the

analysis of its functional groups (a carboxylic acid and two ketone groups) and comparison with

analogous compounds.

Predicted Spectroscopic Data
The spectroscopic characteristics of 6,8-dioxononanoic acid have been predicted based on

established principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)

spectroscopy, and Mass Spectrometry (MS).

Table 1: Predicted ¹H NMR Data for 6,8-Dioxononanoic Acid

Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~11-12 Singlet 1H -COOH

~2.7 Triplet 2H -CH₂- at C7

~2.5 Triplet 2H -CH₂- at C5

~2.4 Triplet 2H -CH₂- at C2

~2.1 Singlet 3H -CH₃ at C9

~1.6-1.8 Multiplet 4H -CH₂- at C3 and C4
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Predicted in a standard deuterated solvent like CDCl₃.

Table 2: Predicted ¹³C NMR Data for 6,8-Dioxononanoic Acid

Chemical Shift (δ) (ppm) Assignment

~208-210 C=O at C8

~206-208 C=O at C6

~175-185 -COOH at C1[1][2]

~42-45 -CH₂- at C7

~38-41 -CH₂- at C5

~33-36 -CH₂- at C2

~29-32 -CH₃ at C9

~23-26 -CH₂- at C4

~18-22 -CH₂- at C3

Predicted in a standard deuterated solvent like CDCl₃.

Table 3: Predicted IR Spectroscopy Data for 6,8-Dioxononanoic Acid

Wavenumber (cm⁻¹) Description Functional Group

2500-3300 Broad O-H stretch[1][2][3][4]

1710-1725 Strong, sharp C=O stretch (ketone)[5]

~1710 Strong, sharp
C=O stretch (carboxylic acid

dimer)[1][2][3]

1210-1320 Medium C-O stretch[3]

1395-1440 & 910-950 Medium, broad O-H bend[3]

Table 4: Predicted Mass Spectrometry Data for 6,8-Dioxononanoic Acid
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m/z Fragmentation

188 Molecular Ion [M]⁺

171 [M - OH]⁺

143 [M - COOH]⁺

43 [CH₃CO]⁺ (Base Peak)

Fragmentation patterns are predicted based on common pathways for carboxylic acids and

ketones, such as alpha-cleavage and McLafferty rearrangement.[6][7][8][9][10]

Experimental Protocols
The following are general experimental protocols that can be adapted for the acquisition of

spectroscopic data for 6,8-dioxononanoic acid.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

Weigh approximately 5-25 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C

NMR.[11]

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-

d₆, DMSO-d₆) in a clean, dry NMR tube.[11][12]

If the sample is not easily soluble, it may be prepared in a separate vial and then

transferred to the NMR tube, possibly after gentle warming or vortexing.[11] Filtration

through a small plug of glass wool can be used to remove any particulate matter.[13]

An internal standard, such as tetramethylsilane (TMS), may be added for chemical shift

referencing.[11]

Data Acquisition (¹H NMR):

The NMR tube is placed in the spectrometer's magnet.[12]
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The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity.

A standard one-pulse ¹H NMR experiment is performed. For a sample of sufficient

concentration, a spectrum can be acquired in a few minutes.[11]

Data Acquisition (¹³C NMR):

Following ¹H NMR, the spectrometer is tuned for the ¹³C frequency.

A standard proton-decoupled ¹³C NMR experiment is performed. Due to the lower natural

abundance and gyromagnetic ratio of ¹³C, a longer acquisition time (20-60 minutes or

more) is typically required to achieve a good signal-to-noise ratio.[11][14]

2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry.

A small amount of the solid sample is placed directly onto the ATR crystal.

A pressure arm is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

A background spectrum of the empty, clean ATR crystal is collected. This will be

subtracted from the sample spectrum.

The sample spectrum is then acquired. The instrument directs a beam of infrared radiation

through the ATR crystal, and the detector measures the transmitted light.[15]

The resulting interferogram is mathematically converted to a spectrum of absorbance or

transmittance versus wavenumber.

2.3 Mass Spectrometry (MS)

Sample Preparation:
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The sample is dissolved in a volatile organic solvent (e.g., methanol, acetonitrile) to a

concentration of approximately 1 mg/mL.[16]

This stock solution is then further diluted to a final concentration of around 10-100 µg/mL.

[16]

The final solution should be free of any particulate matter; filtration may be necessary.[16]

Data Acquisition (Electron Ionization - EI):

The sample is introduced into the mass spectrometer, where it is vaporized in a vacuum.

[17]

The gaseous molecules are bombarded with a high-energy electron beam, causing

ionization to form a molecular ion and various fragment ions.[18][19]

The ions are accelerated and separated by a mass analyzer based on their mass-to-

charge (m/z) ratio.[18][19]

A detector measures the abundance of each ion, and the data is presented as a mass

spectrum.[19]

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a novel

chemical compound like 6,8-dioxononanoic acid.
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Spectroscopic Analysis Workflow for 6,8-Dioxononanoic Acid

Sample Preparation
(Solid Compound)

Mass Spectrometry (MS)
- Molecular Weight

- Elemental Formula (HRMS)

Infrared (IR) Spectroscopy
- Functional Group Identification

NMR Spectroscopy
(1H, 13C, 2D)

- Structural Elucidation

Data Integration & Structure Confirmation

Final Report & Data Archiving

Click to download full resolution via product page

Caption: Logical workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. chem.libretexts.org [chem.libretexts.org]

2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax
[openstax.org]

3. orgchemboulder.com [orgchemboulder.com]

4. IR Spectra for Carboxylic Acid | Detailed Guide [echemi.com]

5. orgchemboulder.com [orgchemboulder.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b15375930?utm_src=pdf-body-img
https://www.benchchem.com/product/b15375930?utm_src=pdf-custom-synthesis
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/20%3A_Carboxylic_Acids_and_Nitriles/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles
https://openstax.org/books/organic-chemistry/pages/20-8-spectroscopy-of-carboxylic-acids-and-nitriles
https://openstax.org/books/organic-chemistry/pages/20-8-spectroscopy-of-carboxylic-acids-and-nitriles
https://orgchemboulder.com/Spectroscopy/irtutor/carbacidsir.shtml
https://www.echemi.com/cms/2080838.html
https://orgchemboulder.com/Spectroscopy/irtutor/carbonylsir.shtml
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15375930?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6. chem.libretexts.org [chem.libretexts.org]

7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

8. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

9. chem.libretexts.org [chem.libretexts.org]

10. m.youtube.com [m.youtube.com]

11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

12. chem.libretexts.org [chem.libretexts.org]

13. NMR Sample Preparation [nmr.chem.umn.edu]

14. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical
Guide - PMC [pmc.ncbi.nlm.nih.gov]

15. m.youtube.com [m.youtube.com]

16. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research
Facility [massspec.chem.ox.ac.uk]

17. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

18. chem.libretexts.org [chem.libretexts.org]

19. youtube.com [youtube.com]

To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of 6,8-
Dioxononanoic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15375930#spectroscopic-data-nmr-ir-ms-for-6-8-
dioxononanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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